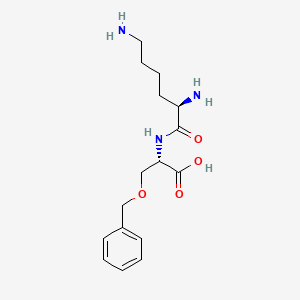
D-Lysyl-O-benzyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Lysyl-O-benzyl-L-serine: is a synthetic compound that combines the amino acids lysine and serine, with a benzyl group attached to the serine residue
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Lysyl-O-benzyl-L-serine typically involves the protection of functional groups, followed by coupling reactions. One common method is the Wünsch–Fürst resolution of N-formyl-O-benzyl-DL-serine, which can be separated by selective solubilization . Another method involves the enzymatic resolution of the N-acetyl derivative with Takadiastase, yielding optically active O-benzyl-L-serine in 78% yield .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: D-Lysyl-O-benzyl-L-serine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The benzyl group can be reduced to form toluene.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Toluene.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Mechanism of Action
D-Lysyl-O-benzyl-L-serine exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The benzyl group can enhance the compound’s binding affinity to these targets, facilitating various biochemical reactions . The compound can also modulate the activity of N-methyl-D-aspartate receptors (NMDARs), which are involved in synaptic plasticity and memory formation .
Comparison with Similar Compounds
D-serine: Acts as a neurotransmitter and co-agonist of NMDARs.
L-serine: Involved in protein synthesis and metabolism.
O-benzyl-L-serine: Used in peptide synthesis and as a precursor for other compounds.
Uniqueness: D-Lysyl-O-benzyl-L-serine is unique due to its combination of lysine and serine residues with a benzyl group, which can enhance its binding affinity and specificity for certain molecular targets .
Properties
CAS No. |
921933-69-9 |
|---|---|
Molecular Formula |
C16H25N3O4 |
Molecular Weight |
323.39 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2,6-diaminohexanoyl]amino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C16H25N3O4/c17-9-5-4-8-13(18)15(20)19-14(16(21)22)11-23-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11,17-18H2,(H,19,20)(H,21,22)/t13-,14+/m1/s1 |
InChI Key |
PFDALMCUYCOUDX-KGLIPLIRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)[C@@H](CCCCN)N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















